N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide
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Overview
Description
“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide” is a compound that belongs to the family of Pyrazolo[1,5-a]pyrimidines . These are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrazolo[1,5-a]pyrimidines have been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Scientific Research Applications
Enaminones Synthesis and Activities
- A study by Riyadh (2011) discussed the synthesis of N-arylpyrazole-containing enaminones, which are key intermediates in the formation of compounds like pyrazolylisoxazoles. These compounds demonstrated notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to the standard 5-fluorouracil, and also exhibited antimicrobial activity (Riyadh, 2011).
Regioselective Synthesis
- Drev et al. (2014) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate. This research explored various substitutions and the tunability of N-alkylation, contributing to the structural diversity of these compounds (Drev et al., 2014).
Anticancer and Anti-5-lipoxygenase Agents
- A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016).
Synthesis and Biological Evaluation
- Farag and Fahim (2019) explored the synthesis of various pyrazole and pyrimidine derivatives, including phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone. These compounds showed excellent in vitro antitumor activity and also exhibited high antimicrobial and antioxidant activities (Farag & Fahim, 2019).
Phosphodiesterase 1 Inhibitors
- Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. These compounds, particularly ITI-214, exhibited potent inhibitory potency for PDE1 and were considered for treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).
Antiviral Activity
- A study by Saxena et al. (1990) focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues with antiviral activity, particularly against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Mechanism of Action
Mode of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit pi3kδ . Inhibition of PI3Kδ can disrupt the signaling pathways that regulate immune cell functions, potentially leading to therapeutic effects in disorders characterized by immune cell dysfunction .
Biochemical Pathways
It catalyzes the phosphorylation of 4,5-phosphatidylinositol diphosphate (PIP2) to 3,4,5-phosphatidylinositol triphosphate (PIP3) . This reaction is a key step in several signaling pathways that regulate immune cell functions .
Result of Action
Inhibition of pi3kδ by related compounds can disrupt the signaling pathways that regulate immune cell functions . This disruption could potentially lead to therapeutic effects in disorders characterized by immune cell dysfunction .
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-10-7-13-16-8-11(9-19(13)18-10)3-2-5-15-14(20)12-4-6-17-21-12/h4,6-9H,2-3,5H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSCSRHAVFTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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